POTASSIUM FERROCYANIDE TRIHYDRATE

Description

Properties

IUPAC Name |

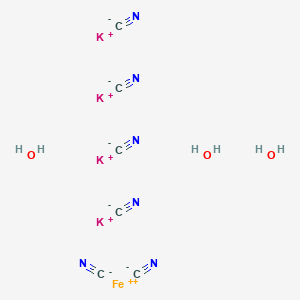

tetrapotassium;iron(2+);hexacyanide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYXJYFJPBYDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FeK4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly efflorescent solid; [Merck Index] Pale yellow odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14459-95-1 | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | potassium ferrocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FERROCYANIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961WP42S65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Crystallization of Potassium Ferrocyanide Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O). The document details various synthesis methodologies, experimental protocols, and crystallization techniques, supported by quantitative data and safety information. This guide is intended to serve as a practical resource for professionals in research and development.

Physicochemical Properties

This compound, also known as yellow prussiate of potash, is a lemon-yellow crystalline solid. It is the potassium salt of the coordination complex [Fe(CN)₆]⁴⁻. The trihydrate is the common commercially available form and is stable under normal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | K₄[Fe(CN)₆]·3H₂O | [1] |

| Molar Mass | 422.39 g/mol | [1] |

| Appearance | Lemon-yellow monoclinic crystals | [1] |

| Density | 1.85 g/cm³ | [1] |

| Melting Point | Decomposes at ~70 °C (loses water of crystallization) | [2] |

| Solubility in Water | See Table 2 | |

| Solubility in other solvents | Insoluble in ethanol | [1] |

| Crystal System | Monoclinic | [3] |

Synthesis Methodologies

Several methods for the synthesis of potassium ferrocyanide have been reported, ranging from historical and industrial processes to laboratory-scale preparations. The choice of method may depend on the desired scale, purity, and available starting materials.

Industrial Production

The modern industrial production of potassium ferrocyanide typically involves the reaction of hydrogen cyanide (HCN), ferrous chloride (FeCl₂), and calcium hydroxide (B78521) (Ca(OH)₂). This process forms calcium ferrocyanide, which is then treated with potassium salts to precipitate the desired potassium ferrocyanide.[1]

Laboratory Synthesis from Potassium Ferricyanide (B76249)

A common laboratory-scale synthesis involves the reduction of potassium ferricyanide (K₃[Fe(CN)₆]) to potassium ferrocyanide. This can be achieved using a reducing agent such as hydrogen peroxide in an alkaline medium.[4]

Experimental Protocol: Reduction of Potassium Ferricyanide

Materials:

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂) (3% solution)

-

Distilled water

Procedure:

-

Dissolve a known amount of potassium ferricyanide in a minimal amount of distilled water.

-

In a separate beaker, prepare a solution of potassium hydroxide.

-

Add the potassium hydroxide solution to the potassium ferricyanide solution to make it alkaline.[4]

-

Slowly add hydrogen peroxide solution to the alkaline potassium ferricyanide solution with constant stirring. The color of the solution will change from red to yellow, indicating the reduction of ferricyanide to ferrocyanide.[5]

-

The reaction is exothermic and may produce gas, so it should be performed in a well-ventilated fume hood.[6]

-

Once the reaction is complete (the red color has disappeared), the solution can be concentrated by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the yellow crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold distilled water and dry them at room temperature.

Synthesis from an Iron(II) Salt and Potassium Cyanide

This method involves the direct reaction of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄), with potassium cyanide (KCN).

Experimental Protocol: Synthesis from Ferrous Sulfate and Potassium Cyanide

Materials:

-

Ferrous sulfate (FeSO₄)

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Prepare a solution of ferrous sulfate in distilled water.

-

In a separate beaker, prepare a solution of potassium cyanide in distilled water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Slowly add the potassium cyanide solution to the ferrous sulfate solution with constant stirring. A precipitate of iron(II) cyanide (Fe(CN)₂) will form initially.[6]

-

Continue adding the potassium cyanide solution until the precipitate redissolves, forming a clear yellow solution of potassium ferrocyanide.[6]

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by gentle heating and then allow it to cool slowly to obtain crystals of this compound.

-

Collect the crystals by filtration, wash with cold distilled water, and dry.

Crystallization

The crystallization of this compound from an aqueous solution is a key step in obtaining a pure product with a well-defined crystalline form. The solubility of potassium ferrocyanide in water is highly dependent on temperature, which is the basis for recrystallization by cooling.

Table 2: Solubility of Potassium Ferrocyanide in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 14.5 |

| 10 | 21.8 |

| 20 | 28.9 |

| 30 | 35.7 |

| 40 | 42.5 |

| 50 | 50.0 |

| 60 | 57.5 |

| 70 | 65.0 |

| 80 | 72.5 |

| 90 | 80.0 |

| 100 | 87.5 |

Data compiled from various sources.

Recrystallization Protocol

Recrystallization is a purification technique used to remove impurities from a solid compound.

Materials:

-

Crude this compound

-

Distilled water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot distilled water (around 70-80°C) to form a saturated solution.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Covering the beaker with a watch glass will slow down the cooling and evaporation rate, promoting the formation of larger, more well-defined crystals.[7]

-

For optimal yield, place the beaker in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.

-

Dry the crystals at room temperature or in a desiccator.

Factors Influencing Crystallization

-

Cooling Rate: A slower cooling rate generally leads to the formation of larger and more perfect crystals, while rapid cooling can result in smaller, less-defined crystals.[7]

-

Supersaturation: The degree of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through controlled cooling) can influence the crystal size distribution.

-

Impurities: The presence of impurities can affect the crystal habit (shape) and may inhibit crystal growth.

Characterization

The synthesized and crystallized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity. This compound typically crystallizes in a monoclinic system.[3][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the characteristic vibrational modes of the ferrocyanide anion ([Fe(CN)₆]⁴⁻) and the water of hydration. The prominent C≡N stretching vibration is typically observed around 2044 cm⁻¹.[9]

Safety Precautions

-

Potassium Ferrocyanide: While potassium ferrocyanide itself has low toxicity, it can release highly toxic hydrogen cyanide gas if it comes into contact with strong acids. Therefore, it should be handled with care, and the mixing with acids should be avoided.

-

Potassium Ferricyanide: Potassium ferricyanide is also of low toxicity but should be handled with care.

-

Potassium Cyanide: Potassium cyanide is a highly toxic compound and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizer and can cause skin and eye irritation.

-

Potassium Hydroxide: Potassium hydroxide is a corrosive base and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Visualizing Workflows

Synthesis and Crystallization Workflow

Caption: A logical workflow for the synthesis and crystallization of this compound.

Recrystallization Workflow

Caption: A step-by-step workflow for the recrystallization of this compound.

References

- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. Potassium hexacyanoferrate(II) trihydrate, for analysis, ExpertQ®, ACS, ISO, Reag. Ph Eur - Scharlab [scharlab.com]

- 3. Potassium ferrocyanide trihyrate: Synthesis and Polymorphism_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Sciencemadness Discussion Board - Synthesis of Potassium Hexacyanoferrate(II) i.e. Potassium Ferrocyanide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Ferrocyanide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), a coordination compound with a rich history in chemistry, presents a unique set of physicochemical properties that are critical for its application in diverse scientific fields, including as an anti-caking agent, in pigment production, and in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a focus on its molecular structure, solubility, thermal stability, and density. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility. All quantitative data is summarized in structured tables for ease of reference, and key concepts are illustrated with diagrams generated using the DOT language.

Molecular and Crystal Structure

This compound is an inorganic salt composed of a central iron(II) ion octahedrally coordinated to six cyanide ligands, forming the ferrocyanide complex anion ([Fe(CN)₆]⁴⁻).[2] This anion is balanced by four potassium cations (K⁺). In its common hydrated form, three molecules of water are incorporated into the crystal lattice for each formula unit.

The crystal structure of this compound has been determined by X-ray diffraction to be monoclinic, belonging to the C2/c space group at room temperature.[3][4] Upon cooling to below -25 °C, it undergoes an irreversible phase transition to a different monoclinic form with the space group Cc.[4] A less common metastable tetragonal form (I4₁/a) is also known to exist.[4] The complex polymeric structure in the solid state consists of octahedral [Fe(CN)₆]⁴⁻ centers linked by potassium ions that are bonded to the nitrogen atoms of the cyanide ligands.[5] These K⁺---NC linkages are broken upon dissolution in water.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated aqueous solution at a constant temperature.

-

Crystal Mounting: A suitable single crystal (typically 30-300 microns in size) is selected and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O | [1] |

| Molar Mass | 422.388 g/mol | [1] |

| Appearance | Light yellow, crystalline granules | [1] |

| Odor | Odorless | [7] |

| Density | 1.85 g/cm³ | [1] |

| Melting Point | Decomposes (loses water of crystallization starting at 70 °C) | [7][8] |

| Magnetic Susceptibility (χ) | -130.0·10⁻⁶ cm³/mol | [1] |

Table 2: Solubility Data

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |

| Water | 28.9 | 20 | [1][5] |

| Water | 91.2 | 100 | [2] |

| Ethanol | Insoluble | - | [1][7] |

| Ether | Insoluble | - | [1][7] |

Experimental Protocol: Determination of Aqueous Solubility (Flask Method)

The solubility of this compound in water can be determined using the flask method, which is suitable for substances with solubilities greater than 10⁻² g/L.[9]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand at the same constant temperature to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of potassium ferrocyanide in the saturated aqueous solution is determined using a suitable analytical method, such as gravimetry (by evaporating a known volume of the solution to dryness and weighing the residue) or a validated spectroscopic or titrimetric method.

-

Calculation: The solubility is expressed as the mass of the solute per 100 mL of the solvent.

Experimental Protocol: Determination of Density (Pycnometer Method)

The density of this compound can be accurately determined using a pycnometer.

Methodology:

-

Pycnometer Calibration: The pycnometer is thoroughly cleaned, dried, and its empty weight (m₁) is recorded. It is then filled with a liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded (m₂). The volume of the pycnometer is calculated.

-

Sample Measurement: A known mass of this compound crystals (m₃) is placed inside the clean, dry pycnometer.

-

Displacement Liquid: The pycnometer containing the sample is then filled with a displacement liquid in which the solid is insoluble (e.g., a saturated solution of potassium ferrocyanide or a non-polar solvent like toluene). The total weight is recorded (m₄).

-

Calculation: The density of the solid is calculated using the following formula: Density = (m₃ * density of displacement liquid) / (m₂ - m₁ - (m₄ - m₃ - m₁))

Thermal Properties and Decomposition

This compound loses its three water molecules of crystallization upon heating, starting at around 70 °C.[7][8] The anhydrous form is a white, hygroscopic powder.[8] The complete dehydration occurs by 100 °C.[2] The anhydrous salt is stable up to approximately 400 °C, at which point it begins to decompose.[2] In an inert atmosphere, the decomposition products include potassium cyanide, iron carbide, and nitrogen gas.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The thermal stability and decomposition of this compound can be investigated using thermogravimetric analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs and the percentage of mass lost at each step, corresponding to the loss of water and subsequent decomposition.

Stability

This compound is stable under normal storage conditions. However, it is sensitive to light, and its aqueous solutions can slowly decompose upon exposure to light, leading to the formation of ferric hydroxide.[8] It is also incompatible with strong acids, with which it can react to liberate highly toxic hydrogen cyanide gas.[8] It should also be kept away from strong oxidizing agents.[8]

Experimental Protocol: Stability Testing

Stability testing of this compound should be conducted according to ICH (International Council for Harmonisation) guidelines to establish a re-test period.[1][2][7]

Methodology:

-

Batch Selection: At least three primary batches of the substance are selected for testing.

-

Container Closure System: The samples are stored in the proposed container closure system for marketing.

-

Storage Conditions: The samples are stored under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.

-

Testing Frequency: Samples are tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage).

-

Analytical Procedures: Validated stability-indicating analytical methods are used to test the physical and chemical attributes of the substance that are susceptible to change, such as appearance, assay, and degradation products.

-

Photostability: Photostability testing is conducted on at least one batch according to ICH Q1B guidelines.

Visualizations

Diagram 1: Crystal Structure Relationship

Caption: Polymorphic forms of this compound.

Diagram 2: Dissociation in Aqueous Solution

Caption: Dissociation of this compound in water.

Diagram 3: Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. store.astm.org [store.astm.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 9. scribd.com [scribd.com]

- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Unraveling the Crystalline Architecture of Potassium Ferrocyanide Trihydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of compounds is paramount for predicting their physical and chemical properties. This in-depth technical guide delves into the crystallographic analysis of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), a compound known for its complex polymorphic nature.

This compound, a coordination compound, presents a fascinating case study in polymorphism, existing in multiple distinct crystalline forms. At ambient temperatures, the most commonly encountered form possesses a monoclinic crystal system with the space group C2/c. As temperatures decrease, it undergoes a phase transition to another monoclinic form with the space group Cc. Furthermore, a metastable tetragonal polymorph, characterized by the space group I4₁/a, can also be formed under specific conditions.[1][2][3] The precise arrangement of atoms within these crystal lattices dictates the material's properties and behavior, making detailed structural analysis essential.

Crystallographic Data of Polymorphs

The fundamental differences between the polymorphs of this compound are quantitatively defined by their unit cell parameters and the spatial arrangement of their constituent atoms. The following tables summarize the key crystallographic data for the monoclinic (C2/c and Cc) and tetragonal (I4₁/a) forms, derived from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters of this compound Polymorphs

| Parameter | Monoclinic (C2/c) at 295 K | Monoclinic (Cc) at 193 K | Tetragonal (I4₁/a) |

| a (Å) | 9.385(2) | 9.3528(13) | Data not available |

| b (Å) | 16.844(4) | 16.755(2) | Data not available |

| c (Å) | 9.392(2) | 9.3591(13) | Data not available |

| α (°) | 90 | 90 | 90 |

| β (°) | 90.07(3) | 90.076(2) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1484.2(6) | 1466.6(3) | Data not available |

Table 2: Selected Bond Lengths and Angles for the Monoclinic (Cc) Polymorph at 193 K

| Bond | Length (Å) | Angle | Degrees (°) |

| Fe - C | 1.93 - 1.95 | C - Fe - C | 88.5 - 91.5 |

| C - N | 1.15 - 1.16 | Fe - C - N | 177.8 - 179.5 |

| K - N | 2.78 - 3.05 | ||

| K - O | 2.75 - 2.98 |

Experimental Protocols

The determination of the crystal structure of this compound relies on meticulous experimental procedures, from the growth of high-quality single crystals to the collection and analysis of diffraction data.

Single Crystal Growth

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. For this compound, several methods can be employed:

-

Slow Evaporation: A saturated aqueous solution of potassium ferrocyanide is prepared at a slightly elevated temperature and allowed to cool slowly to room temperature. The solution is then left undisturbed in a vessel covered with a perforated membrane to allow for slow evaporation of the solvent. Over a period of days to weeks, well-formed crystals will nucleate and grow.

-

Rapid Precipitation: While less likely to produce large single crystals suitable for diffraction, rapid precipitation by adding a non-solvent (such as ethanol) to a concentrated aqueous solution can be used to obtain polycrystalline material for powder X-ray diffraction.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a specific temperature (e.g., 295 K for the C2/c form and 193 K for the Cc form) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of X-rays is collected by the detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure, often employing direct methods or Patterson synthesis to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in the final, accurate crystal structure.

Neutron Diffraction

Neutron diffraction provides a complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms, due to its sensitivity to atomic nuclei. The experimental setup is analogous to SC-XRD, but a neutron source (from a nuclear reactor or a spallation source) is used instead of an X-ray tube. This technique is invaluable for elucidating the hydrogen bonding network involving the water molecules of hydration in this compound.

Visualizing the Structural Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide on the Molar Mass and Density of Potassium Ferrocyanide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), specifically its molar mass and density. The information herein is curated for professionals in research and development who require precise data for experimental design, material characterization, and formulation development.

Physicochemical Data

This compound is an inorganic coordination compound that presents as light yellow, monoclinic crystals.[1][2] It is the potassium salt of the coordination complex [Fe(CN)₆]⁴⁻.[1] The trihydrate form indicates the presence of three water molecules of crystallization for each formula unit of the salt.

Table 1: Molar Mass and Density of this compound

| Property | Value | Unit |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O | - |

| Molar Mass | 422.39 | g/mol |

| Density | 1.85 | g/cm³ |

The molar mass is calculated from the chemical formula K₄[Fe(CN)₆]·3H₂O.[1][2][3][4][5][6] The density is the value for the trihydrate form of the compound.[1][2]

Experimental Protocols

The following section outlines a standard experimental methodology for the determination of the density of a crystalline solid such as this compound.

Protocol: Determination of Density by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the true volume of a solid material, which can then be used to calculate its density. This technique is highly accurate and is suitable for fine powders and crystalline solids.

1. Principle: The method is based on Archimedes' principle of fluid displacement and Boyle's law of gas expansion. An inert gas, typically helium, is used as the displacement medium. The volume of the solid is determined by measuring the pressure change of the gas in a calibrated chamber with and without the sample.

2. Materials and Equipment:

-

Gas pycnometer

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Spatula

-

Sample cell of appropriate volume

-

Helium gas (high purity)

3. Procedure:

-

Sample Preparation: Ensure the this compound sample is a free-flowing powder. If necessary, gently grind the crystals to a uniform consistency.

-

Mass Measurement: Accurately weigh the empty sample cell using an analytical balance and record the mass. Add a suitable amount of the this compound sample to the cell and reweigh. The difference in mass gives the sample mass.

-

Instrument Setup: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Sample Analysis: Place the sample cell containing the weighed sample into the analysis chamber of the pycnometer.

-

Purging: Purge the chamber with helium gas to remove any air and moisture that may be adsorbed on the sample surface.

-

Volume Measurement: The instrument will then automatically perform a series of gas expansions between the sample chamber and a reference chamber to determine the volume of the sample.

-

Data Collection: Record the volume measurements provided by the instrument.

-

Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = m / V where: m = mass of the sample V = volume of the sample determined by the pycnometer

4. Data Analysis: Perform multiple measurements to ensure the precision and accuracy of the results. Calculate the mean and standard deviation of the density values.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the density of a solid using gas pycnometry.

Caption: A flowchart of the experimental workflow for determining solid density via gas pycnometry.

References

- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. This compound 250g - Knowledge Research [why.gr]

- 3. This compound [chemister.ru]

- 4. 铁氰化钾 (II) 三水合物 - 亚铁氰化钾, 黄血盐 [sigmaaldrich.com]

- 5. This compound | C6H6FeK4N6O3 | CID 161067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. k4Fe(cn)6 trihydrate | C6H6FeK4N6O3 | CID 129852064 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Potassium Ferrocyanide Trihydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) in two common laboratory solvents: water and ethanol (B145695). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and robust experimental methodologies.

Executive Summary

This compound, a lemon-yellow crystalline solid, exhibits significantly different solubility profiles in water and ethanol. It is highly soluble in water, with its solubility increasing with temperature.[1][2][3][4][5] In contrast, it is consistently reported as insoluble in ethanol.[1][2][3][4][6][7][8] This differential solubility is a critical consideration in various applications, including crystallization processes, reaction chemistry, and the formulation of pharmaceutical products. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent. The data compiled from various sources is presented in Table 1.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 14.5 |

| 10 | 21.0 |

| 12 | 27.0 |

| 20 | 28.9 |

| 25 | 31.5 |

| 30 | 35.3 |

| 50 | 48.3 |

| 80 | 67.0 |

Note: Data compiled from multiple sources.[2][3][7][9]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in water and the verification of its insolubility in ethanol.

Protocol for Determining Solubility in Water (Isothermal Method)

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filter paper and funnel or syringe filter

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Place the container in a constant temperature water bath set to the desired temperature.

-

Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Filter the withdrawn sample to remove any suspended solid particles.

-

Gravimetric Analysis: Transfer the filtered sample to a pre-weighed container.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 70-80°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried salt per volume of the solvent.

Protocol for Verifying Insolubility in Ethanol

This protocol aims to confirm the negligible solubility of this compound in ethanol.

Materials:

-

This compound

-

Absolute ethanol

-

Analytical balance

-

Spectrophotometer

-

Stirring apparatus

Procedure:

-

Sample Preparation: Add a precisely weighed amount of this compound (e.g., 1 g) to a known volume of absolute ethanol (e.g., 100 mL).

-

Agitation: Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours).

-

Observation: Visually inspect the mixture for any signs of dissolution.

-

Filtration: Filter the mixture to separate the undissolved solid.

-

Gravimetric Analysis of Residue: Carefully dry and weigh the undissolved solid. The difference between the initial and final mass will indicate the amount dissolved.

-

Spectrophotometric Analysis of Filtrate: Analyze the filtrate using a UV-Vis spectrophotometer. The characteristic absorbance peaks of the ferrocyanide ion, if present, would indicate some level of solubility. A lack of absorbance would confirm insolubility.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a directed graph.

Caption: Experimental workflow for solubility determination.

This diagram illustrates the sequential steps involved in the isothermal method for determining the solubility of a solid in a liquid solvent. Each stage, from preparation to analysis, is clearly delineated to provide a logical and reproducible experimental path.

References

- 1. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 2. This compound [chemister.ru]

- 3. This compound 250g - Knowledge Research [why.gr]

- 4. wtcproducts.eu [wtcproducts.eu]

- 5. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 6. Potassium ferrocyanide trihyrate | 14459-95-1 [amp.chemicalbook.com]

- 7. This compound, 99+%, for analysis | Fisher Scientific [fishersci.ca]

- 8. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 9. This compound, 98.5%, ACS reagent | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Redox Potential of the Ferrocyanide/Ferricyanide Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ferrocyanide/ferricyanide (B76249) redox couple, a critical system in electrochemistry with wide-ranging applications in research and development. This document details the fundamental principles governing its redox potential, outlines experimental protocols for its measurement, and presents key quantitative data in a structured format.

Introduction

The ferrocyanide/ferricyanide couple, consisting of the hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and hexacyanoferrate(III) ([Fe(CN)₆]³⁻) ions, is a classic example of a reversible one-electron redox system. The electrochemical reaction is represented as:

[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻[1]

This redox couple is widely utilized as a standard in electrochemical studies due to its well-behaved and reversible nature.[2] Its potential is stable and reproducible, making it an excellent reference for calibrating electrodes and for investigating the electrochemical properties of other substances. In the pharmaceutical and drug development sectors, it finds application in the study of antioxidant properties and in the development of biosensors.

The Redox Potential

The redox potential of the ferrocyanide/ferricyanide couple is a measure of its tendency to donate or accept electrons. The standard redox potential (E°) is a fundamental thermodynamic quantity that is measured under standard conditions (25°C, 1 M concentration, 1 atm pressure). However, in practice, the formal potential (E°') is more commonly used. The formal potential is the measured potential against a reference electrode under specified conditions of concentration and supporting electrolyte.

Several factors can influence the measured redox potential, including:

-

pH: The formal potential of the ferro/ferricyanide system can vary significantly with the acidity or alkalinity of the medium.[3]

-

Supporting Electrolyte: The nature and concentration of the ions in the solution, particularly the cations, can affect the redox potential.[3][4]

-

Solvent: The redox potential is also dependent on the solvent system used, with variations observed in non-aqueous or mixed-solvent systems.[3]

-

Temperature: As with most electrochemical systems, temperature influences the redox potential.

Quantitative Data

The following table summarizes the reported values for the standard and formal redox potentials of the ferrocyanide/ferricyanide couple under various conditions.

| Parameter | Value | Conditions | Reference Electrode | Source |

| Standard Oxidation Potential (E°) | -0.3704 ± 0.0005 V | 25°C | Standard Hydrogen Electrode (SHE) | [5] |

| Formal Potential (E°') | ~0.36 V | Equal concentrations of ferrocyanide and ferricyanide | Standard Hydrogen Electrode (SHE) | [3] |

| Observed Potential | ~0.48 V | Equal concentrations of the two negative ions | Not Specified | [3] |

| Formal Potential (E°') | 495 mV | 1.0 M KOH solution | Not Specified | [3] |

| Formal Potential (E°') | 405 mV | K₃PO₄ solution (0.001-1.0 M) | Not Specified | [3] |

| Redox Potential | 360 - 430 mV | Dependent on buffering agent, solvent content, and ion strength | Not Specified | [6] |

Experimental Protocols

The redox potential of the ferrocyanide/ferricyanide couple is typically determined using electrochemical techniques such as potentiometry and cyclic voltammetry.

Potentiometric Determination of Formal Potential

Potentiometry involves measuring the potential of an electrochemical cell under equilibrium conditions (zero current).[7]

Objective: To determine the formal redox potential (E°') of the ferrocyanide/ferricyanide couple.

Materials and Equipment:

-

High-impedance voltmeter or potentiometer

-

Working electrode (e.g., Platinum electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Auxiliary electrode (e.g., Platinum wire)

-

Electrochemical cell (e.g., four-neck round-bottom flask)

-

Magnetic stirrer and stir bar

-

Solutions of potassium ferrocyanide and potassium ferricyanide of known concentrations

-

Supporting electrolyte solution (e.g., 1 M KCl)

Procedure:

-

Electrode Preparation: Clean the platinum working electrode by polishing with alumina (B75360) slurry, followed by rinsing with deionized water.

-

Cell Assembly: Assemble the electrochemical cell with the working, reference, and auxiliary electrodes.

-

Solution Preparation: Prepare a series of solutions containing varying ratios of ferrocyanide and ferricyanide in a constant concentration of the supporting electrolyte.

-

Potential Measurement:

-

Place a solution with a known ratio of [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ into the electrochemical cell.

-

Immerse the electrodes in the solution and ensure the stir bar is not in contact with the electrodes.[8]

-

Stir the solution gently.[8]

-

Measure the potential difference between the working and reference electrodes.

-

Repeat the measurement for each solution with a different ferrocyanide/ferricyanide ratio.

-

-

Data Analysis:

-

The relationship between the measured potential (E) and the concentrations of the redox species is described by the Nernst equation: E = E°' - (RT/nF) * ln([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻)[7]

-

Plot E versus ln([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻).

-

The y-intercept of the resulting straight line gives the formal potential (E°').[7]

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is a dynamic electrochemical technique that provides information about the kinetics and thermodynamics of a redox system.[7]

Objective: To study the electrochemical behavior of the ferrocyanide/ferricyanide couple and determine its formal potential.

Materials and Equipment:

-

Potentiostat

-

Working electrode (e.g., Glassy Carbon, Platinum, or Gold electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Auxiliary electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Solution of potassium ferricyanide or a mixture of ferrocyanide and ferricyanide in a supporting electrolyte (e.g., 0.1 M KCl or 1 M KNO₃).[2][9]

Procedure:

-

Electrode Preparation: Polish the working electrode surface with alumina powder to ensure a clean and reproducible surface, then rinse with deionized water.

-

Cell Setup: Place the solution in the electrochemical cell and immerse the three electrodes.

-

CV Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters on the potentiostat software, including the initial potential, final potential, and scan rate.[10]

-

Run the cyclic voltammogram. The potential is swept linearly from the initial to the final potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

For a reversible system like ferrocyanide/ferricyanide, the voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).

-

The formal potential (E°') can be estimated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2[11]

-

The separation between the peak potentials (ΔEp = |Epa - Epc|) for a reversible one-electron process should be close to 59 mV at 25°C.[7]

-

Visualizations

The following diagrams illustrate the experimental workflows for the potentiometric and cyclic voltammetry measurements.

Caption: Potentiometric determination workflow.

Caption: Cyclic voltammetry workflow.

Conclusion

The ferrocyanide/ferricyanide redox couple remains a cornerstone of electrochemical research and analysis. A thorough understanding of its redox potential and the factors that influence it is crucial for its effective application. The experimental protocols detailed in this guide provide a solid foundation for the accurate and reliable measurement of this important electrochemical parameter. The provided quantitative data and workflows serve as a valuable resource for researchers and professionals in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. A fundamental study of the thermoelectrochemistry of ferricyanide/ferrocyanide: cation, concentration, ratio, and heterogeneous and homogeneous electr ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00440E [pubs.rsc.org]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. uv.es [uv.es]

- 8. stellarnet.us [stellarnet.us]

- 9. basinc.com [basinc.com]

- 10. static.igem.org [static.igem.org]

- 11. case.edu [case.edu]

Thermal decomposition of potassium ferrocyanide trihydrate

An In-depth Technical Guide on the Thermal Decomposition of Potassium Ferrocyanide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (K₄[Fe(CN)₆]·3H₂O). A thorough understanding of its thermal behavior is essential for applications in synthesis, process safety, and materials science. This document outlines the decomposition pathways in both inert and oxidizing atmospheres, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

Executive Summary

The thermal decomposition of this compound is a multi-stage process initiated by the loss of its water of crystallization at relatively low temperatures. The subsequent decomposition of the resulting anhydrous salt is highly dependent on the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen, argon), the decomposition yields potassium cyanide, an iron carbide species, and nitrogen gas.[1] Conversely, in an oxidizing atmosphere such as air, the process is more complex, leading to a mixture of iron oxides, potassium cyanate, potassium carbonate, and various gaseous products.[1][2]

Physicochemical Properties

A clear distinction between the trihydrate and anhydrous forms is crucial for accurate experimental design and interpretation.

| Property | This compound | Anhydrous Potassium Ferrocyanide | Key Implications |

| Molar Mass ( g/mol ) | 422.39[3][4] | 368.35[3][4] | Essential for accurate stoichiometric calculations. |

| Appearance | Light yellow, crystalline granules[5] | White powder | The presence of water influences crystal structure and appearance. |

| Thermal Stability | Dehydrates at 45-110°C[4] | Decomposes at >400°C[4][6] | The trihydrate form is less thermally stable due to the loss of water. |

Thermal Decomposition Pathways

The decomposition of potassium ferrocyanide proceeds via distinct pathways depending on the atmospheric conditions.

Stage 1: Dehydration

The initial step in the thermal decomposition for the trihydrate form is dehydration, which occurs independently of the surrounding atmosphere. This is an endothermic process where the three molecules of water of crystallization are released.[2]

| Temperature Range (°C) | Process | Mass Loss (%) | Solid Product | Gaseous Product |

| ~45 - 150[2][4] | Dehydration | ~12.8% | Anhydrous Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Water (H₂O) |

Stage 2: Decomposition in an Inert Atmosphere

When heated in an inert atmosphere (e.g., nitrogen or argon), the anhydrous potassium ferrocyanide begins to decompose at temperatures above 400°C.[1] The primary solid products are potassium cyanide and an iron carbide phase, with the evolution of nitrogen gas.[1][3] There is some variation in the literature regarding the exact stoichiometry of the solid residue, with reports of both FeC₂ and Fe₃C with elemental carbon.[1][7]

| Temperature Range (°C) | Solid Products | Gaseous Products |

| >400 | Potassium Cyanide (KCN), Iron Carbide (FeC₂ or Fe₃C), Carbon (C)[1][3][7] | Nitrogen (N₂) |

A generally accepted reaction is: K₄--INVALID-LINK-- → 4KCN(s/l) + FeC₂(s) + N₂(g)[3]

Another proposed reaction at higher temperatures (~650°C) is: 3K₄--INVALID-LINK-- → 12KCN(s) + Fe₃C(s) + 5C(s) + 3N₂(g)[7]

Decomposition Pathway in an Inert Atmosphere.

Stage 2: Decomposition in an Oxidizing Atmosphere

In the presence of oxygen (air), the decomposition is significantly more complex. The process involves oxidation reactions leading to a variety of solid and gaseous products.[1] The decomposition begins at approximately 450°C.[2]

| Temperature Range (°C) | Solid Products | Gaseous Products |

| ~450 | α-Fe₂O₃, KOCN, KCN[2] | Cyanogen ((CN)₂)[2] |

| >500 | Fe₃O₄, FeO, Fe₃C, K₂CO₃, KFeO₂[1][2][7] | Carbon Dioxide (CO₂)[1] |

Initial reactions suggested at ~450°C are: 4K₄--INVALID-LINK-- + 3O₂(g) → 2Fe₂O₃(s) + 16KCN(s) + 4(CN)₂(g)[2] 2KCN(s) + O₂(g) → 2KOCN(s)[2]

At higher temperatures, further reactions of the intermediates occur.

References

- 1. benchchem.com [benchchem.com]

- 2. akjournals.com [akjournals.com]

- 3. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 6. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the History and Synthesis of Potassium Ferrocyanide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the history, discovery, and synthesis of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O). It details the evolution of its production from early historical methods to modern industrial protocols, presenting key data and experimental workflows for a scientific audience.

Discovery and Historical Context

The history of potassium ferrocyanide is intrinsically linked to the discovery of the first modern synthetic pigment, Prussian blue.

The Genesis: Prussian Blue

Around 1706, a Berlin-based paint maker, Johann Jacob Diesbach, accidentally synthesized a deep blue pigment.[1][2][3] The prevailing account suggests Diesbach was attempting to produce a red lake pigment using potash, iron sulfate (B86663), and cochineal.[4] Having run out of potash, he acquired a batch from alchemist Johann Konrad Dippel which was contaminated with animal blood.[3][4] The reaction between the iron sulfate and the nitrogen-containing compounds from the blood in the potash resulted in the unexpected formation of a stable, intense blue compound, iron ferrocyanide, which was named Prussian blue.[2][3] The recipe for this pigment was kept secret until it was reverse-engineered and published in 1724.[2][4]

First Preparation of Potassium Ferrocyanide

The first documented preparation of potassium ferrocyanide was reported by the French chemist Pierre Joseph Macquer in 1752.[5][6][7][8] He achieved this by reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide (B78521).[5][6][7] This pivotal step isolated the water-soluble yellow salt, then known as yellow prussiate of potash, and laid the groundwork for its characterization and future applications. While one source attributes the discovery to Leopold Gmelin in 1822, the account of Macquer's work is more widely cited.[9]

Synthesis Methodologies

The production of potassium ferrocyanide has evolved significantly from its early, often crude, origins to the highly controlled industrial processes used today.

Historical Synthesis Protocols

Prior to modern chemical manufacturing, potassium ferrocyanide was produced from various organic and industrial byproducts.

Protocol 2.1.1: Synthesis from Nitrogenous Organic Matter This was a common historical method for producing ferrocyanides.[5][6]

-

Starting Materials : Nitrogen-rich organic materials (e.g., dried blood, animal horns, leather scraps), potassium carbonate (potash), and iron filings were combined.[5][6][9]

-

Fusion : The mixture was heated intensely in a furnace. The nitrogen and carbon from the organic matter reacted with the potassium carbonate and iron to form potassium ferrocyanide in the crude melt.

-

Extraction : The resulting mass was cooled and then leached with water to dissolve the soluble potassium ferrocyanide.

-

Purification : The aqueous solution was filtered to remove insoluble impurities and then concentrated by evaporation to allow the yellow crystals of potassium ferrocyanide to form upon cooling.

Protocol 2.1.2: Synthesis from Gasworks Spent Oxide In the 19th and early 20th centuries, a significant commercial source was the spent oxide from coal gas manufacturing.[5][6][9] This material was used to scrub hydrogen cyanide (HCN) from the gas, resulting in a complex mixture containing ferrocyanides. The potassium salt was then extracted and purified from this industrial byproduct.

Protocol 2.1.3: Macquer's Original Synthesis (1752) This protocol follows the first documented preparation of the pure compound.

-

Starting Materials : Prussian blue pigment (Fe₄[Fe(CN)₆]₃) and a solution of potassium hydroxide (KOH).

-

Reaction : The Prussian blue was boiled with the potassium hydroxide solution. This reaction decomposes the insoluble blue pigment.

-

Fe₄[Fe(CN)₆]₃ + 12 KOH → 3 K₄[Fe(CN)₆] + 4 Fe(OH)₃

-

-

Separation : The reaction mixture results in a soluble potassium ferrocyanide solution and an insoluble precipitate of iron(III) hydroxide.

-

Purification : The iron(III) hydroxide was removed by filtration. The resulting clear, yellow filtrate was then concentrated to crystallize potassium ferrocyanide.

References

- 1. janeausten.co.uk [janeausten.co.uk]

- 2. Prussian blue - Wikipedia [en.wikipedia.org]

- 3. meshandcloth.com [meshandcloth.com]

- 4. jacksonsart.com [jacksonsart.com]

- 5. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 6. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 7. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]

- 8. grokipedia.com [grokipedia.com]

- 9. atamankimya.com [atamankimya.com]

Unveiling the Diamagnetism of Potassium Ferrocyanide Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O). A cornerstone compound in coordination chemistry, its distinct magnetic properties serve as a fundamental example of diamagnetism arising from ligand field effects. This document details the theoretical underpinnings of its magnetic behavior, presents quantitative data, and offers a meticulous experimental protocol for the determination of its magnetic susceptibility using the Gouy method.

Core Concepts: The Origin of Diamagnetism in this compound

This compound's diamagnetism is a direct consequence of the electronic configuration of the central iron(II) ion within the hexacyanoferrate(II) complex anion, [Fe(CN)₆]⁴⁻. The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy separation between the d-orbitals of the iron ion.

In the octahedral crystal field generated by the six cyanide ligands, the five d-orbitals of the Fe(II) ion (a d⁶ system) split into two distinct energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The large crystal field splitting energy (Δo) imparted by the strong-field cyanide ligands forces all six d-electrons to pair up in the lower-energy t₂g orbitals. This results in a low-spin electronic configuration (t₂g⁶ eg⁰) with no unpaired electrons. Since magnetic susceptibility in transition metal complexes primarily arises from the spin and orbital angular momentum of unpaired electrons, the absence of any unpaired electrons in the [Fe(CN)₆]⁴⁻ complex renders it diamagnetic. Diamagnetic materials are characterized by a negative magnetic susceptibility, indicating that they are weakly repelled by an external magnetic field.

An In-depth Technical Guide to the Coordination Complex [Fe(CN)₆]⁴⁻

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, commonly known as ferrocyanide, is a coordination complex of significant interest across numerous scientific disciplines. It consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands. The strong covalent bond between the iron and the cyanide ligands results in a notably stable and relatively non-toxic complex, especially when compared to free cyanide salts.[1] This stability, coupled with its rich electrochemical and photochemical properties, makes it a versatile compound in fields ranging from analytical chemistry and materials science to pharmacology.

This technical guide provides a comprehensive overview of the [Fe(CN)₆]⁴⁻ complex, detailing its structural, electronic, and chemical properties. It summarizes key quantitative data, provides detailed experimental protocols for its synthesis and characterization, and visualizes important concepts and workflows.

Structure and Bonding

The [Fe(CN)₆]⁴⁻ anion possesses a well-defined octahedral geometry, with the iron(II) ion at the center and six cyanide ligands positioned at the vertices.[2][3] The bonding in the complex is characterized by strong sigma donation from the cyanide ligands to the iron center and significant π-backbonding from the d-orbitals of the iron to the π* orbitals of the cyanide ligands. This backbonding contributes to the strength and stability of the Fe-C bond.

The complex is a low-spin d⁶ system. The strong ligand field exerted by the cyanide ligands causes a large splitting of the d-orbitals, leading to the pairing of all six d-electrons in the lower energy t₂g orbitals. Consequently, the [Fe(CN)₆]⁴⁻ complex is diamagnetic.[1]

Electronic and Spectroscopic Properties

The electronic structure of [Fe(CN)₆]⁴⁻ gives rise to distinct spectroscopic features. In its UV-Visible spectrum, it exhibits absorption bands corresponding to ligand-to-metal charge transfer (LMCT).[4][5] Infrared spectroscopy is particularly useful for characterizing the cyanide stretching frequency, which is sensitive to the oxidation state of the iron and the nature of the counter-ions.[5][6]

Chemical Reactivity and Stability

Aqueous solutions of alkali metal ferrocyanides are generally stable at room temperature.[7] However, they can undergo decomposition under certain conditions, such as in acidic solutions or upon exposure to strong UV radiation, which can lead to the liberation of hydrogen cyanide.

One of the most characteristic reactions of ferrocyanide is its oxidation to ferricyanide (B76249), [Fe(CN)₆]³⁻. This one-electron redox process is electrochemically reversible and forms the basis of many of its applications in electrochemistry.[8]

Another well-known reaction is the formation of Prussian blue, an intensely colored mixed-valence compound with the formula Fe₄[Fe(CN)₆]₃, upon reaction with Fe(III) ions.[9][10]

Quantitative Data

The following tables summarize key quantitative data for the [Fe(CN)₆]⁴⁻ complex.

Table 1: Structural Parameters

| Parameter | Value | Reference |

| Fe-C Bond Length | Varies with counter-ion, generally shorter than in [Fe(CN)₆]³⁻ | [11] |

| C-N Bond Length | ~1.18 Å | [12] |

| Geometry | Octahedral | [2][3] |

Table 2: Spectroscopic Data

| Technique | Peak/Band Position | Assignment | Reference |

| UV-Vis Spectroscopy | ~326 nm | Ligand-to-Metal Charge Transfer (LMCT) | [4] |

| Infrared Spectroscopy | ~2020-2100 cm⁻¹ | C≡N stretch | [13] |

| Infrared Spectroscopy | ~585 cm⁻¹ | Fe-C stretch | [13] |

Table 3: Electrochemical and Thermodynamic Properties

| Property | Value | Reference |

| Standard Redox Potential (E° for [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻) | +0.36 V vs. SHE | [14] |

| Overall Formation Constant (β₆) | 1.0 x 10³⁵ | [15][16] |

| Magnetic Susceptibility (χ) | -130.0 x 10⁻⁶ cm³/mol | [7] |

Experimental Protocols

Synthesis of Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

This protocol is based on historical and industrial production methods. Handle all cyanide-containing compounds with extreme caution in a well-ventilated fume hood.

Materials:

-

Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)

-

Iron(II) chloride (FeCl₂)

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

Procedure:

-

React hydrogen cyanide, iron(II) chloride, and calcium hydroxide in an aqueous solution. This will form the precipitate Ca₂[Fe(CN)₆]·11H₂O.

-

Treat the resulting solution with potassium salts to precipitate the mixed calcium-potassium salt, CaK₂[Fe(CN)₆].

-

React the mixed salt with potassium carbonate to yield the tetrapotassium salt, K₄[Fe(CN)₆].

-

The soluble K₄[Fe(CN)₆] can be isolated by filtration to remove insoluble calcium carbonate, followed by crystallization from the concentrated filtrate.

Characterization by Cyclic Voltammetry

This protocol describes the analysis of the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ redox couple.

Materials:

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium chloride (KCl) as a supporting electrolyte

-

Distilled water

-

Voltammetry cell with a three-electrode setup (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)

-

Potentiostat

Procedure:

-

Prepare a 5 mM solution of potassium ferricyanide and 5 mM potassium ferrocyanide in 0.1 M KCl aqueous solution.[17]

-

Place approximately 5-10 mL of the solution into the electrochemical cell, ensuring all three electrodes are immersed.[18]

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical potential range would be from -0.2 V to +0.8 V vs. Ag/AgCl, with a scan rate of 100 mV/s.[17]

-

Run the cyclic voltammogram. The resulting plot of current vs. potential will show the characteristic oxidation and reduction peaks of the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple.

-

Analyze the voltammogram to determine the peak potentials and peak currents.

Synthesis of Prussian Blue

This protocol provides a straightforward method for the synthesis of Prussian blue from potassium ferrocyanide.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Prepare a saturated solution of iron(III) chloride by dissolving 3.7 g of FeCl₃ in 5 mL of distilled water.[19]

-

In a separate beaker, prepare a saturated solution of potassium ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water.[19]

-

Pour the potassium ferrocyanide solution into the iron(III) chloride solution while stirring. An intense blue precipitate of Prussian blue will form immediately.[19][20]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[19]

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Allow the Prussian blue pigment to dry.

Visualizations

Caption: Octahedral structure of the [Fe(CN)₆]⁴⁻ complex.

Caption: d-orbital splitting in an octahedral ligand field.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. Both potassium ferrocyanide and potassium ferricyanide class 12 chemistry CBSE [vedantu.com]

- 2. gauthmath.com [gauthmath.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 8. Cyclic Voltammetry of Fe(CN)63-/Fe(CN)64- Couple: Evaluation of CV as an Analytical Method — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 9. Preparation of prussian blue, fe4[fe(cn)6]3 | PPTX [slideshare.net]

- 10. allbachelor.com [allbachelor.com]

- 11. quora.com [quora.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. ias.ac.in [ias.ac.in]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alameda.edu [alameda.edu]

- 17. static.igem.org [static.igem.org]

- 18. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]

- 19. chemlab.truman.edu [chemlab.truman.edu]

- 20. scribd.com [scribd.com]

Methodological & Application

Application Notes: Using Potassium Ferrocyanide Trihydrate in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing potassium ferrocyanide trihydrate as a redox probe in cyclic voltammetry (CV). This technique is crucial for characterizing electrode surfaces, studying electron transfer kinetics, and as a standard for electrochemical measurements. Potassium ferrocyanide, along with its oxidized form, potassium ferricyanide, offers a well-behaved, reversible one-electron redox system, making it an ideal choice for these applications.[1]

Core Principles

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When using potassium ferrocyanide, the Fe(CN)₆⁴⁻ ion is oxidized to Fe(CN)₆³⁻ during the anodic scan, and the reverse reduction occurs during the cathodic scan. This reversible reaction provides distinct current peaks that can be analyzed to understand the electrochemical properties of the system.

The key parameters obtained from a cyclic voltammogram of the ferrocyanide/ferricyanide redox couple include the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc). The formal reduction potential (E°') for this reversible system can be estimated as the average of the peak potentials.

Applications in Research and Development

-

Electrode Characterization: The well-defined electrochemical behavior of the ferrocyanide/ferricyanide couple allows for the characterization of new electrode materials.[2]

-

Kinetic Studies: The rate of electron transfer can be investigated by analyzing the separation between the anodic and cathodic peak potentials (ΔEp).

-

Concentration Determination: The peak current is directly proportional to the concentration of the electroactive species, allowing for quantitative analysis.[3][4]

-

Biosensor Development: It is often used as a benchmark to test the performance of modified electrodes in biosensing applications.

Data Presentation

The following tables summarize typical quantitative data obtained from cyclic voltammetry experiments with potassium ferrocyanide/ferricyanide systems.

Table 1: Effect of Analyte Concentration on Peak Currents and Potentials.

| Concentration (mM) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | Anodic Peak Potential (Epa) (mV) | Cathodic Peak Potential (Epc) (mV) |

| 1 | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate |

| 2 | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate |

| 5 | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate | Varies with electrode and scan rate |

| 10 | 135.3[5] | -111.0[5] | 372.8[5] | -64.5[5] |

Note: The values presented for 10 mM are from a specific study using a screen-printed carbon electrode and a K₃Fe(CN)₆/K₄Fe(CN)₆ mixture.[5] Actual values will vary depending on the experimental setup.

Table 2: Influence of Scan Rate on Peak Currents.

| Scan Rate (mV/s) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) |

| 20 | Varies with concentration and electrode | Varies with concentration and electrode |

| 50 | Varies with concentration and electrode | Varies with concentration and electrode |

| 100 | Varies with concentration and electrode | Varies with concentration and electrode |

| 150 | Varies with concentration and electrode | Varies with concentration and electrode |

| 200 | Varies with concentration and electrode | Varies with concentration and electrode |

Note: According to the Randles-Sevcik equation, the peak current is proportional to the square root of the scan rate for a reversible, diffusion-controlled process.[1][6]

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry with potassium ferrocyanide.

Materials and Reagents

-

This compound (K₄Fe(CN)₆·3H₂O)

-

Potassium Ferricyanide (K₃Fe(CN)₆) (optional, for mixed solutions)

-

Supporting Electrolyte (e.g., 0.1 M Potassium Chloride (KCl) or 1 M Potassium Nitrate (KNO₃))[3][7]

-

Deionized Water

-

Working Electrode (e.g., Glassy Carbon, Platinum, Gold, or Screen-Printed Carbon Electrode)[2][3][7]

-

Reference Electrode (e.g., Ag/AgCl)[3]

-

Auxiliary (Counter) Electrode (e.g., Platinum wire)[3]

-

Potentiostat

-

Electrochemical Cell

Solution Preparation

-

Supporting Electrolyte: Prepare a 0.1 M KCl solution by dissolving the appropriate amount of KCl in deionized water.

-

Analyte Solution: Prepare a stock solution of 10 mM potassium ferrocyanide in 0.1 M KCl.[7] From this stock solution, prepare a series of dilutions (e.g., 1, 2, 5, and 8 mM) using the supporting electrolyte.[6]

Electrode Preparation

Proper electrode preparation is critical for obtaining reproducible results.

-

Polishing: Polish the working electrode surface using alumina (B75360) slurry on a polishing pad.[3][6]

-

Rinsing: Thoroughly rinse the electrode with deionized water to remove all polishing residue.[3][6]

-

Drying: Gently dry the electrode.

Experimental Procedure

-

Cell Assembly: Assemble the electrochemical cell with the working, reference, and auxiliary electrodes.

-

Blank Scan: Add the supporting electrolyte (e.g., 0.1 M KCl) to the cell and run a cyclic voltammogram to obtain a background scan.[6]

-

Analyte Scan: Replace the supporting electrolyte with the potassium ferrocyanide solution.

-

CV Measurement: Perform the cyclic voltammetry scan. A typical potential window is from -0.3 V to 0.5 V vs. Ag/AgCl.[5] A common scan rate to start with is 100 mV/s.[5][6]

-

Data Acquisition: Record the cyclic voltammogram.

-

Varying Parameters: Repeat the measurements for different concentrations of potassium ferrocyanide and at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[6]

Data Analysis

The collected data can be analyzed using the Randles-Sevcik equation for a reversible system:

Ip = (2.69 x 105) n3/2 A D1/2 C ν1/2

Where:

-

Ip is the peak current (A)

-

n is the number of electrons transferred (for ferrocyanide/ferricyanide, n=1)

-

A is the electrode area (cm²)

-

D is the diffusion coefficient (cm²/s)

-

C is the concentration (mol/cm³)

-

ν is the scan rate (V/s)

A plot of Ip versus the square root of the scan rate should be linear for a diffusion-controlled process.[1]

Visualizations

The following diagrams illustrate the key processes and workflows.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. basinc.com [basinc.com]

- 4. Electrochemical Performance of Lithographically-Defined Micro-Electrodes for Integration and Device Applications | MDPI [mdpi.com]